molecular formula C26H29FN6O2 B14995631 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14995631
M. Wt: 476.5 g/mol
InChI Key: NUKGFOKIMPGUQY-UHFFFAOYSA-N
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Description

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a dimethylxanthine core, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the core purine structure. The key steps include:

    Formation of the Purine Core: The synthesis begins with the formation of the purine core, which is achieved through the condensation of appropriate precursors under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the purine core.

    Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a halogenation reaction, typically using fluorobenzene as the starting material.

    Attachment of the Methylbenzyl Group: The final step involves the attachment of the methylbenzyl group through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methylbenzyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the purine core, resulting in the formation of reduced purine derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and methylbenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.

    Pharmacology: Studies focus on its interaction with various receptors and enzymes, exploring its potential as a drug candidate.

    Biochemistry: The compound is used as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Its unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, including:

    Receptors: The compound binds to certain receptors in the central nervous system, modulating their activity and influencing neurotransmitter release.

    Enzymes: It acts as an inhibitor or activator of specific enzymes, affecting various biochemical pathways.

    Ion Channels: The compound can modulate ion channel activity, influencing cellular excitability and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[4-(2-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[4-(2-bromophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[4-(2-iodophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for further research and development.

Properties

Molecular Formula

C26H29FN6O2

Molecular Weight

476.5 g/mol

IUPAC Name

8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H29FN6O2/c1-18-8-4-5-9-19(18)16-33-22(28-24-23(33)25(34)30(3)26(35)29(24)2)17-31-12-14-32(15-13-31)21-11-7-6-10-20(21)27/h4-11H,12-17H2,1-3H3

InChI Key

NUKGFOKIMPGUQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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